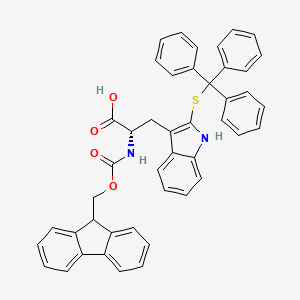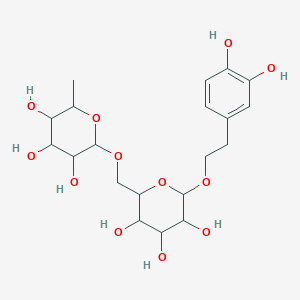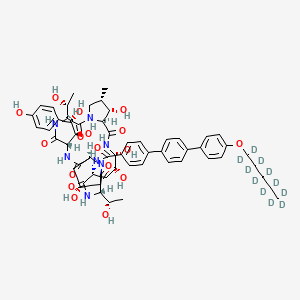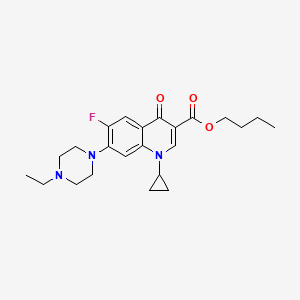
Enrofloxacin Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enrofloxacin Butyl Ester is a derivative of Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. Enrofloxacin itself is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria . The esterification of Enrofloxacin with butyl alcohol enhances its pharmacokinetic properties, potentially improving its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Butyl Ester typically involves the esterification of Enrofloxacin with butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows: [ \text{Enrofloxacin} + \text{Butyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to isolate the ester product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions: Enrofloxacin Butyl Ester can undergo various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the parent compound Enrofloxacin can undergo such reactions under specific conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Enrofloxacin and butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of Enrofloxacin.
科学的研究の応用
Enrofloxacin Butyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections in animals.
Medicine: Explored for its improved pharmacokinetic properties compared to Enrofloxacin, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of veterinary pharmaceuticals and formulations .
作用機序
The mechanism of action of Enrofloxacin Butyl Ester is similar to that of Enrofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, it prevents the supercoiling and subsequent replication of bacterial DNA, leading to bacterial cell death .
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Levofloxacin: A broad-spectrum antibiotic used in both human and veterinary medicine.
Comparison: Enrofloxacin Butyl Ester is unique due to its esterified form, which may offer improved solubility and bioavailability compared to its parent compound, Enrofloxacin. This can lead to enhanced therapeutic efficacy and reduced dosing frequency .
特性
分子式 |
C23H30FN3O3 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
butyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H30FN3O3/c1-3-5-12-30-23(29)18-15-27(16-6-7-16)20-14-21(19(24)13-17(20)22(18)28)26-10-8-25(4-2)9-11-26/h13-16H,3-12H2,1-2H3 |
InChIキー |
UMURLZVFTAULTF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)CC)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



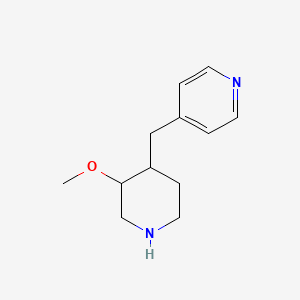
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
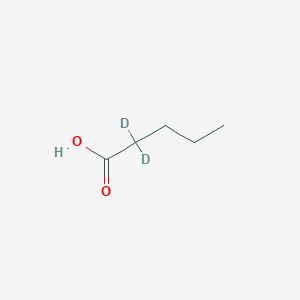
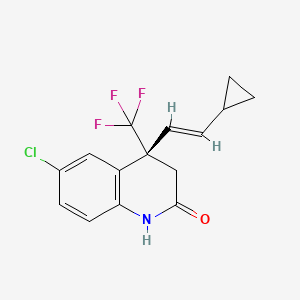

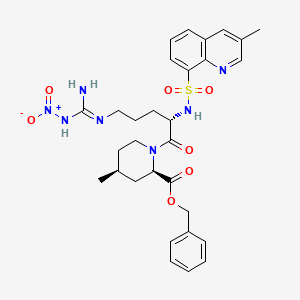
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)

